molecular formula C22H30ClN3O3 B4534037 1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide

1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B4534037
M. Wt: 419.9 g/mol
InChI Key: RLAPBYREBLJLDJ-UHFFFAOYSA-N
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Description

1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a chlorophenoxy group and a cyclopropyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the chlorophenoxyacetyl intermediate. This intermediate is then reacted with piperidine derivatives under controlled conditions to form the final product. Common solvents used in these reactions include dimethylformamide (DMF) and dimethylacetamide (DMA), with catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents or organometallic reagents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide is unique due to its specific combination of functional groups and the presence of both piperidine and cyclopropyl moieties. This unique structure contributes to its distinct chemical and pharmacological properties .

Properties

IUPAC Name

1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O3/c23-17-1-5-20(6-2-17)29-15-21(27)26-13-9-19(10-14-26)25-11-7-16(8-12-25)22(28)24-18-3-4-18/h1-2,5-6,16,18-19H,3-4,7-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAPBYREBLJLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide
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